molecular formula C7H12O3 B13022453 (4S)-4-methyloxane-2-carboxylic acid

(4S)-4-methyloxane-2-carboxylic acid

Cat. No.: B13022453
M. Wt: 144.17 g/mol
InChI Key: LIBFSTFJECGZRQ-ZBHICJROSA-N
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Description

(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a carboxylic acid group at the 2-position and a methyl group at the 4-position. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-1,5-diol, under acidic conditions to form the tetrahydropyran ring. The carboxylic acid group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid: The enantiomer of the compound with a different spatial arrangement.

    Tetrahydropyran-2-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methyltetrahydropyran: Lacks the carboxylic acid group.

Uniqueness

(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a methyl group and a carboxylic acid group. This combination of features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(4S)-4-methyloxane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1

InChI Key

LIBFSTFJECGZRQ-ZBHICJROSA-N

Isomeric SMILES

C[C@H]1CCOC(C1)C(=O)O

Canonical SMILES

CC1CCOC(C1)C(=O)O

Origin of Product

United States

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